molecular formula C8H8N2O B1141595 3-Aminoindolin-2-one CAS No. 117069-75-7

3-Aminoindolin-2-one

Cat. No.: B1141595
CAS No.: 117069-75-7
M. Wt: 148.16
InChI Key:
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Description

3-Aminoindolin-2-one is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Biologically Active Compounds : 3-Aminoindolin-2-one is used in the synthesis of biologically active compounds, including 3′,4′-dihydrospiro[pyrrol-3,2′-oxindoles], which potentially have significant biological activity (Wang, Song, Xu, Dong, & Liu, 2015).

  • Catalytic Asymmetric Construction : It is involved in catalytic asymmetric constructions, such as in the synthesis of chiral 3-aminoindolines, which show notable antitumor activities. The chiral nature of these compounds significantly impacts their antitumor effectiveness (Wang, Fan, Xiong, Chen, Fang, Tan, Lu, & Xiao, 2022).

  • Methodology in Organic Synthesis : The compound is used in various organic synthesis methodologies, such as the switchable synthesis of 2-Methylene-3-aminoindolines and 2-Methyl-3-aminoindoles, demonstrating its versatility in creating different chemical structures (Wang, Zhang, & Li, 2022).

  • DNA Alkylation for Cancer Treatment : this compound derivatives have been studied for their ability to bind and alkylate DNA, particularly in cancer research. This DNA alkylation affects the expression of important genes like the protooncogene c-myc, providing insights for the development of new anticancer drugs (Nelson, Ferguson, & Denny, 2005).

  • Photorelease of Neuroactive Compounds : In neuroscientific research, derivatives of this compound have been used for the rapid photorelease of neuroactive amino acids, such as L-glutamate, in biological experiments (Papageorgiou, Ogden, & Corrie, 2004).

  • Antitumor Activity : Specific derivatives of this compound have shown significant antitumor activity, indicating their potential as drug candidates for cancer treatment (Chou, Tsai, Hsu, Wang, Way, Huang, Lin, Qian, Dong, Lee, Huang, & Kuo, 2010).

Properties

IUPAC Name

3-amino-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOURBIFKJIEMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117069-75-7
Record name 3-Amino-1,3-dihydro-2H-indol-2-one hydrochloride
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Q & A

Q1: What are the potential applications of 3-Aminoindolin-2-one derivatives in organic synthesis?

A1: 3-Aminoindolin-2-ones serve as valuable building blocks in organic synthesis. For instance, they readily participate in cascade reactions with enones or enals, leading to the formation of 3′,4′-dihydrospiro[pyrrol-3,2′-oxindoles]. [, ] This reaction proceeds through a Michael addition followed by cyclization, offering an efficient route to these spirocyclic compounds.

Q2: How can the structure of this compound be modified for potential biological activity?

A2: Research demonstrates that the 3-position of this compound can be functionalized with various groups like benzyloxyaminyl. [] This modification is achievable through reactions involving specifically designed O-benzyloxime ether substituted amidocyclohexadienes. This suggests that structural changes at the 3-position can influence the reactivity and potentially lead to derivatives with interesting biological properties.

Q3: What analytical techniques are employed to study reactions involving this compound?

A3: Researchers utilize a combination of techniques to study reactions involving this compound and its derivatives. Electron Paramagnetic Resonance (EPR) spectroscopy is used to observe reaction intermediates, providing insight into the reaction mechanism. [] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is employed to analyze the final products and identify their structures. [] These techniques provide complementary information about the reaction progress and product formation.

Q4: What are the challenges associated with synthesizing this compound derivatives containing specific functional groups?

A4: Synthesizing this compound derivatives with specific functional groups, such as O-trityloxime ethers, presents challenges. [] While the initial cyclization to form the desired alkoxylaminyl radical can occur, it is often followed by rapid beta-scission. This leads to the release of stable radicals like trityl and formation of byproducts like 3-nitrosoindolin-2-one derivatives. Therefore, controlling the reactivity and stability of intermediates is crucial for successful synthesis.

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